molecular formula C7H15N3O B13209147 3-Methyl-1-(piperidin-3-yl)urea

3-Methyl-1-(piperidin-3-yl)urea

Cat. No.: B13209147
M. Wt: 157.21 g/mol
InChI Key: DGWXVVGIMFATDY-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperidin-3-yl)urea is a chemical compound that features a piperidine ring substituted with a methyl group and a urea moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(piperidin-3-yl)urea typically involves the reaction of 3-methylpiperidine with an isocyanate or a carbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-3-yl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .

Comparison with Similar Compounds

  • 1-Methyl-3-(piperidin-4-yl)urea
  • 3-Methyl-1-(piperidin-2-yl)urea
  • 1-Methyl-3-(piperidin-3-yl)thiourea

Comparison: 3-Methyl-1-(piperidin-3-yl)urea is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-methyl-3-piperidin-3-ylurea

InChI

InChI=1S/C7H15N3O/c1-8-7(11)10-6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H2,8,10,11)

InChI Key

DGWXVVGIMFATDY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1CCCNC1

Origin of Product

United States

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